Computed Lipophilicity (XLogP3) Comparison: 2,6-Difluorobenzyl Congener vs. 4-Fluorobenzyl and Cycloheptyl Analogs
The target compound exhibits an XLogP3 of 1.3, reflecting the balanced lipophilicity conferred by the 2,6-difluorobenzyl substitution. By comparison, the 4-fluorobenzyl analog N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide is predicted to have a lower XLogP (~1.1) due to fewer fluorine atoms and altered substitution pattern, while the cycloheptyl analog N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide is expected to show higher lipophilicity (estimated XLogP ~1.8) owing to the aliphatic cycloheptyl ring [1][2]. These quantitative differences in computed logP can influence membrane permeability and non-specific binding in biological assays.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide: XLogP3 ~1.1 (predicted); N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide: XLogP3 ~1.8 (predicted) |
| Quantified Difference | ΔXLogP3 = +0.2 over 4-fluoro analog; ΔXLogP3 = -0.5 vs. cycloheptyl analog |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
The intermediate lipophilicity of the target compound makes it a preferred starting point for hit-to-lead campaigns where both permeability and aqueous solubility must be balanced.
- [1] PubChem. Computed XLogP3 for CID 18588610. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Predicted XLogP3 values for structural analogs. National Center for Biotechnology Information (2025). View Source
